(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-isopropoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-isopropoxyphenyl)methanone is a complex organic molecule featuring a combination of fluorobenzyl, thioether, imidazole, and isopropoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-isopropoxyphenyl)methanone typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving glyoxal, ammonia, and formaldehyde under acidic conditions.
Thioether Formation: The thioether linkage is introduced by reacting the imidazole derivative with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Isopropoxyphenyl Group: The final step involves the coupling of the thioether-imidazole intermediate with 4-isopropoxybenzoyl chloride under basic conditions to form the desired methanone compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using larger batch reactors with efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the methanone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles like alkoxides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkoxides, amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-isopropoxyphenyl)methanone can serve as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it useful in the synthesis of diverse chemical libraries for drug discovery.
Biology and Medicine
This compound may exhibit biological activities such as enzyme inhibition or receptor modulation due to its structural similarity to known bioactive molecules. It could be investigated for potential therapeutic applications in treating diseases where modulation of specific biological pathways is beneficial.
Industry
In the pharmaceutical industry, this compound could be used in the development of new drugs. Its unique structure might offer advantages in terms of selectivity and potency against specific biological targets.
Mechanism of Action
The exact mechanism of action for (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-isopropoxyphenyl)methanone would depend on its specific biological target. Generally, compounds with imidazole rings can act as enzyme inhibitors by binding to the active site of enzymes, thereby blocking substrate access. The fluorobenzyl and isopropoxyphenyl groups may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding with the target protein.
Comparison with Similar Compounds
Similar Compounds
- (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-isopropoxyphenyl)methanone
- (2-((2-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-isopropoxyphenyl)methanone
- (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-isopropoxyphenyl)methanone
Uniqueness
The presence of the fluorine atom in (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-isopropoxyphenyl)methanone can significantly alter its chemical and biological properties compared to its analogs. Fluorine can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets, making this compound potentially more effective in its applications.
This compound , covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-propan-2-yloxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2S/c1-14(2)25-17-9-7-15(8-10-17)19(24)23-12-11-22-20(23)26-13-16-5-3-4-6-18(16)21/h3-10,14H,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAROWNIYVZSPIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.